molecular formula C9H14ClNO2S B1473864 [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride CAS No. 98959-89-8

[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride

Cat. No. B1473864
CAS RN: 98959-89-8
M. Wt: 235.73 g/mol
InChI Key: KXPRDHZTUZNMQT-UHFFFAOYSA-N
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Description

“[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 98959-89-8 . It has a molecular weight of 235.73 . The IUPAC name for this compound is (4- (ethylsulfonyl)phenyl)methanamine hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is 1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-8(7-10)4-6-9;/h3-6H,2,7,10H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(4-ethylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-8(7-10)4-6-9;/h3-6H,2,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRDHZTUZNMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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